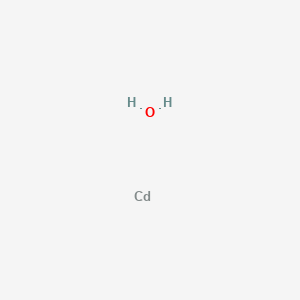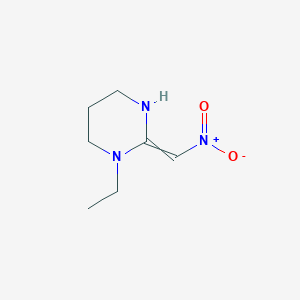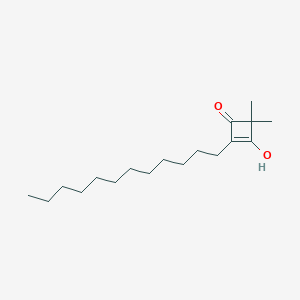
Cadmium(1+), hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium(1+), hydroxy- is a compound that features cadmium in a +1 oxidation state combined with a hydroxide ion. Cadmium is a transition metal with the chemical symbol Cd and atomic number 48. It is known for its toxicity and is used in various industrial applications. The compound cadmium hydroxide, Cd(OH)₂, is a common form of cadmium in aqueous environments and is often encountered in the context of cadmium’s environmental and biological interactions .
Méthodes De Préparation
Cadmium hydroxide can be synthesized through several methods:
Precipitation Method: This involves the reaction of cadmium salts, such as cadmium nitrate or cadmium sulfate, with a strong base like sodium hydroxide or potassium hydroxide. The reaction typically occurs at room temperature and results in the formation of cadmium hydroxide precipitate.
Hydrothermal Synthesis: This method involves the reaction of cadmium salts with a base under high temperature and pressure conditions.
Solvothermal Method: Similar to hydrothermal synthesis, but uses organic solvents instead of water.
Analyse Des Réactions Chimiques
Cadmium hydroxide undergoes various chemical reactions:
Oxidation: Cadmium hydroxide can be oxidized to cadmium oxide (CdO) when heated in the presence of oxygen.
Reduction: It can be reduced back to metallic cadmium using reducing agents like hydrogen gas.
Substitution: Cadmium hydroxide can react with acids to form cadmium salts and water.
Complexation: Cadmium hydroxide can form complexes with ammonia and other ligands, which can alter its solubility and reactivity.
Applications De Recherche Scientifique
Cadmium hydroxide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of cadmium hydroxide involves its interaction with biological molecules and environmental components:
Toxicity: Cadmium ions can replace essential metals in biological systems, disrupting enzyme function and cellular processes.
Environmental Interaction: In soils and water, cadmium hydroxide can adsorb onto mineral surfaces, affecting its mobility and bioavailability.
Comparaison Avec Des Composés Similaires
Cadmium hydroxide can be compared with other cadmium compounds and metal hydroxides:
Cadmium Oxide (CdO): Unlike cadmium hydroxide, cadmium oxide is more stable and is used in pigments and coatings.
Zinc Hydroxide (Zn(OH)₂): Zinc hydroxide is less toxic and more commonly used in medicinal and cosmetic applications.
Mercury(II) Hydroxide (Hg(OH)₂): Mercury hydroxide is highly toxic and less stable compared to cadmium hydroxide.
Cadmium hydroxide’s unique properties, such as its ability to form complexes and its electrochemical behavior, make it distinct from other similar compounds.
Propriétés
Numéro CAS |
59792-78-8 |
|---|---|
Formule moléculaire |
CdH2O |
Poids moléculaire |
130.43 g/mol |
Nom IUPAC |
cadmium;hydrate |
InChI |
InChI=1S/Cd.H2O/h;1H2 |
Clé InChI |
HUKFCVYEXPZJJZ-UHFFFAOYSA-N |
SMILES canonique |
O.[Cd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Acetyl-7,8,10-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14602897.png)













